molecular formula C18H25N5O2 B6427426 2,4-dimethyl-6-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine CAS No. 2034316-28-2

2,4-dimethyl-6-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine

Cat. No.: B6427426
CAS No.: 2034316-28-2
M. Wt: 343.4 g/mol
InChI Key: WOFURTHFSAXHRS-UHFFFAOYSA-N
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Description

2,4-dimethyl-6-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine is a useful research compound. Its molecular formula is C18H25N5O2 and its molecular weight is 343.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.20082506 g/mol and the complexity rating of the compound is 476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O2/c1-11-9-16(20-14(4)19-11)25-15-7-6-8-23(10-15)18(24)17-12(2)21-22(5)13(17)3/h9,15H,6-8,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFURTHFSAXHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=C(N(N=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

A related compound was found to have a desirable fitting pattern in the lmptr1 pocket, which suggests that this compound might also target similar proteins or enzymes.

Mode of Action

It’s suggested that the compound might interact with its target through hydrophobic interactions. This interaction could lead to changes in the target protein’s function, affecting the biological processes it’s involved in.

Biochemical Pathways

A related compound was found to block heme synthesis and prevent the induction of hepatic heme oxygenase-1 in mice. This suggests that 2,4-dimethyl-6-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine might also affect similar biochemical pathways.

Biological Activity

The compound 2,4-dimethyl-6-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine is a complex heterocyclic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be broken down into distinct functional groups that contribute to its biological activity. The presence of the pyrazole ring is particularly significant as it is known for various pharmacological effects.

Molecular Formula

  • Molecular Weight : 348.43 g/mol
  • IUPAC Name : this compound

Structural Features

ComponentDescription
PyrazoleA five-membered ring contributing to bioactivity
PiperidineA six-membered saturated ring enhancing solubility
PyrimidineA nitrogen-containing base contributing to interaction with biological targets

Antitumor Activity

Recent studies indicate that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds containing the pyrazole moiety have shown effective inhibition against various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the inhibition of specific kinases such as BRAF(V600E) and EGFR, which are crucial in tumor progression.

Case Study: Synergistic Effects with Doxorubicin

A study investigated the combination of pyrazole derivatives with doxorubicin in breast cancer cell lines MCF-7 and MDA-MB-231. The results demonstrated a significant synergistic effect , enhancing cytotoxicity compared to doxorubicin alone. The pyrazoles with halogen substituents (bromine and chlorine) exhibited higher efficacy in inducing apoptosis in these cell lines .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation.

The anti-inflammatory effects are attributed to the inhibition of cyclooxygenase (COX) enzymes and other inflammatory mediators. This action is beneficial in conditions such as arthritis and other inflammatory diseases.

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. Pyrazole derivatives have been reported to exhibit antimicrobial activity through mechanisms that disrupt bacterial cell wall synthesis and inhibit protein synthesis.

Other Pharmacological Activities

In addition to antitumor and anti-inflammatory effects, pyrazole derivatives have been explored for:

  • Antimalarial Activity : Some analogs have demonstrated efficacy against chloroquine-resistant strains of Plasmodium falciparum.
  • Antioxidant Properties : Pyrazoles have shown the ability to scavenge free radicals, contributing to their therapeutic potential in oxidative stress-related diseases .

Research Findings Summary

A summary of key findings from various studies on the biological activity of pyrazole derivatives, including our compound of interest:

Study FocusKey Findings
Antitumor ActivityEffective against BRAF(V600E) and EGFR; synergy with doxorubicin .
Anti-inflammatory EffectsInhibition of COX enzymes; reduction in cytokine levels .
Antimicrobial EffectsActivity against multiple bacterial strains; disruption of cell wall synthesis .
Antimalarial EfficacySignificant activity against resistant Plasmodium strains .

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